molecular formula C16H17N3O5S B11930682 (6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11930682
M. Wt: 363.4 g/mol
InChI Key: BOEGTKLJZSQCCD-HUFXEGEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefadroxil anhydrous is a first-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is effective against both Gram-positive and Gram-negative bacterial infections. This compound is a para-hydroxy derivative of cephalexin and is commonly used to treat infections such as streptococcal tonsillitis, urinary tract infections, and skin infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cefadroxil anhydrous is synthesized through a multi-step process involving the reaction of 7-aminocephalosporanic acid (7-ACA) with various reagents. One common method involves the acylation of 7-ACA with 4-hydroxyphenylglycine . The reaction typically requires the use of solvents like acetic acid and catalysts such as triethylamine. The final product is obtained through crystallization and purification steps.

Industrial Production Methods: In industrial settings, the production of cefadroxil anhydrous involves large-scale fermentation processes to produce 7-ACA, followed by chemical synthesis steps. The use of high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Cefadroxil anhydrous undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of cefadroxil with modified antibacterial properties .

Scientific Research Applications

Cefadroxil anhydrous has a wide range of applications in scientific research:

Mechanism of Action

Cefadroxil anhydrous exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is crucial for bacterial cell wall integrity. As a result, the bacterial cell wall is weakened, leading to cell lysis and death .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H17N3O5S

Molecular Weight

363.4 g/mol

IUPAC Name

(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10?,11-,15-/m1/s1

InChI Key

BOEGTKLJZSQCCD-HUFXEGEASA-N

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

Origin of Product

United States

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